(2-Aminophenyl)-phenylmethanone;hydrochloride

Solubility Salt Form Selection Pre-formulation

(2-Aminophenyl)-phenylmethanone hydrochloride (CAS 40318-20-5), commonly referred to as 2-aminobenzophenone hydrochloride, is the hydrochloride salt of an ortho-substituted aminobenzophenone. It consists of a benzophenone core bearing a primary amine at the ortho position of one phenyl ring, presented as a crystalline hydrochloride salt.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
CAS No. 40318-20-5
Cat. No. B12652550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminophenyl)-phenylmethanone;hydrochloride
CAS40318-20-5
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N.Cl
InChIInChI=1S/C13H11NO.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h1-9H,14H2;1H
InChIKeyCPVYPYCGVPCKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminophenyl)-phenylmethanone Hydrochloride (CAS 40318-20-5): Procurement-Relevant Physicochemical and Functional Baseline for the Ortho-Aminobenzophenone Hydrochloride Salt


(2-Aminophenyl)-phenylmethanone hydrochloride (CAS 40318-20-5), commonly referred to as 2-aminobenzophenone hydrochloride, is the hydrochloride salt of an ortho-substituted aminobenzophenone. It consists of a benzophenone core bearing a primary amine at the ortho position of one phenyl ring, presented as a crystalline hydrochloride salt . The free base form, 2-aminobenzophenone (CAS 2835-77-0), is a yellow crystalline solid with a molecular weight of 197.24 g/mol and a melting point of 105–109 °C . The hydrochloride salt exhibits distinct physicochemical properties, including a higher melting point of 179–180 °C (with decomposition) and markedly enhanced aqueous solubility compared to the free base . This compound serves as a key intermediate in the synthesis of 1,4-benzodiazepines (e.g., midazolam, phenazepam), the NSAID nepafenac, and various heterocyclic scaffolds, and is also employed as a building block in medicinal chemistry for generating tubulin polymerization inhibitors and p38 MAP kinase-targeted anti-inflammatory agents [1][2].

Why 2-Aminobenzophenone Hydrochloride Cannot Be Casually Replaced by Its Free Base, Para-Isomer, or Halogenated Analogs in Critical Synthesis and Screening Workflows


The interchangeability of aminobenzophenone congeners is frequently assumed but quantitatively unsupported. The hydrochloride salt (CAS 40318-20-5) differs from the free base (CAS 2835-77-0) in aqueous solubility by more than two orders of magnitude, directly impacting reaction medium compatibility and workup efficiency . The ortho-substitution pattern confers distinct photochemical behavior—undergoing energy transfer rather than hydrogen abstraction when interacting with triplet benzophenone—relative to the para-isomer (4-aminobenzophenone, CAS 1137-41-3) [1]. In biological contexts, the 2-aminobenzophenone scaffold drives tubulin polymerization inhibition with 50- to 100-fold greater cytotoxic potency than combretastatin A-4, whereas the 4-aminobenzophenone pharmacophore is optimized for p38 MAP kinase inhibition with IC50 values reaching 10 nM [2][3]. Halogenated analogs such as 2-amino-5-chlorobenzophenone (CAS 719-59-5) introduce additional metabolic and reactivity variables that preclude direct substitution without re-optimization [4]. These differences are not incremental; they represent categorical divergence in physical form, reaction mechanism, and biological target profile.

Quantitative Differentiation Evidence for (2-Aminophenyl)-phenylmethanone Hydrochloride (CAS 40318-20-5) Versus Closest Analogs


Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base (≥250-Fold Improvement)

The hydrochloride salt of 2-aminobenzophenone (CAS 40318-20-5) exhibits aqueous solubility of at least 25 mg/mL (25 g/L), representing a ≥250-fold enhancement over the free base (CAS 2835-77-0), which is classified as practically insoluble in water (<0.1 g/L) [1]. This solubility differential enables direct use of the hydrochloride in aqueous reaction media, acid-catalyzed transformations, and salt metathesis protocols without prior free-basing, streamlining synthetic workflows and reducing solvent consumption.

Solubility Salt Form Selection Pre-formulation Reaction Medium Design

Thermal Stability and Crystallinity Differentiation: Melting Point of Hydrochloride Salt vs. Free Base (ΔT ≈ 74 °C)

The hydrochloride salt (CAS 40318-20-5) exhibits a melting point of 179–180 °C with decomposition, compared to 105–109 °C for the free base (CAS 2835-77-0), representing a melting point elevation of approximately 74 °C . This substantial thermal stability difference reflects the ionic lattice energy of the salt form and provides a readily measurable quality attribute for identity confirmation and purity assessment. The higher melting point also indicates reduced sublimation tendency and potentially improved long-term storage stability under ambient conditions.

Thermal Analysis Crystallinity Purity Assessment Storage Stability

Photochemical Reactivity Divergence: 2-Aminobenzophenone (Energy Transfer) vs. 4-Aminobenzophenone (Hydrogen Abstraction)

Pulse radiolysis studies demonstrate that the nπ* triplet state of benzophenone interacts with 2-aminobenzophenone exclusively via energy transfer, whereas it interacts with 4-aminobenzophenone (CAS 1137-41-3) via hydrogen atom abstraction [1]. This mechanistic bifurcation arises from the ortho-amino group's influence on the lowest triplet state energy and geometry. The rate constants for hydrated electron reaction with these aminobenzophenones range from (4 to 10) × 10⁹ dm³ mol⁻¹ s⁻¹, with the specific value depending on the substitution pattern [1]. This divergence is critical for applications in photoredox catalysis, photostability assessment, and photolabile prodrug design, where the ortho-isomer's energy-transfer pathway yields distinct product distributions.

Photochemistry Triplet State Energy Transfer Mechanistic Selectivity

Cytotoxic Potency Distinction: 2-Aminobenzophenone Scaffold Derivatives vs. Combretastatin A-4 (50–100-Fold Lower IC50)

2-Aminobenzophenone derivatives (compounds 6 and 7) demonstrated 50- to 100-fold lower IC50 values than combretastatin A-4 against Colo 205, NUGC3, and HA22T human cancer cell lines, and exhibited similar or greater growth inhibitory activity against DLD-1, HR, MCF-7, DU145, HONE-1, and MES-SA/DX5 cell lines [1]. These compounds act as potent inhibitors of tubulin polymerization, arresting cells at the G2/M phase [1]. In contrast, 4-aminobenzophenone-based compounds have been optimized as p38 MAP kinase inhibitors with anti-inflammatory activity, not as antimitotic agents [2]. This scaffold-level target selectivity means that for tubulin-targeted anticancer discovery programs, the 2-aminobenzophenone core is the appropriate starting point, while the 4-amino isomer serves inflammatory disease targets.

Antimitotic Agents Tubulin Polymerization Cytotoxicity SAR

p38 MAP Kinase Inhibitor Pharmacophore Specificity: 4-Aminobenzophenones (IC50 10 nM) vs. 2-Aminobenzophenone Scaffold Inactivity

A systematic SAR study of aminobenzophenones as p38 MAP kinase inhibitors identified 4-aminobenzophenone derivative 45 as a potent inhibitor with an IC50 value of 10 nM against p38 MAP kinase, and IC50 values of 14 nM and 6 nM for inhibition of IL-1β and TNF-α release, respectively, in LPS-stimulated human PBMCs [1]. The 2-aminobenzophenone scaffold was not identified as an active pharmacophore within this inhibitor class; the lead compound and all optimized derivatives in this series are based on the 4-aminobenzophenone core [1]. This class-level selectivity indicates that for p38 MAP kinase-targeted programs, the 4-aminobenzophenone scaffold is the validated pharmacophore, whereas the 2-aminobenzophenone scaffold is suited for tubulin polymerization inhibition.

p38 MAP Kinase Anti-inflammatory Kinase Inhibition SAR

Regiochemical Reactivity in Cyclocondensation: Ortho-Amino Enables Benzodiazepine and Quinoline Formation Inaccessible to Para-Isomer

The ortho-amino group of 2-aminobenzophenone hydrochloride enables intramolecular cyclocondensation reactions that are geometrically impossible for the para-isomer. Specifically, 2-aminobenzophenone undergoes Friedländer condensation with enolizable carbonyl compounds at 150–160 °C to yield 2,3-disubstituted 4-phenylquinoline derivatives in high yield [1]. It also serves as the key intermediate for 1,4-benzodiazepine synthesis via condensation with glycine esters or α-amino acid derivatives, forming the seven-membered diazepine ring . The 4-aminobenzophenone isomer cannot participate in these ortho-specific cyclizations, fundamentally altering the accessible chemical space. The hydrochloride salt form further facilitates these reactions by providing the amine in a readily dissociable, acid-compatible format.

Heterocycle Synthesis Benzodiazepine Friedländer Reaction Regioselectivity

Procurement-Optimized Application Scenarios for (2-Aminophenyl)-phenylmethanone Hydrochloride Based on Quantitative Differentiation Evidence


Aqueous-Phase Benzodiazepine Synthesis Without Organic Co-Solvent Pre-Treatment

When synthesizing 1,4-benzodiazepines such as midazolam or phenazepam via condensation with glycine ester hydrochloride in pyridine or aqueous base, the hydrochloride salt (CAS 40318-20-5) can be directly dissolved in the reaction medium due to its ≥25 mg/mL aqueous solubility [1]. This eliminates the pre-dissolution in DMSO or methanol required for the free base (which is practically insoluble in water), streamlining large-scale process workflows and enabling cleaner aqueous workup procedures .

Tubulin Polymerization Inhibitor Discovery Using 2-Aminobenzophenone Scaffold as Privileged Core

Medicinal chemistry programs targeting tubulin polymerization for anticancer drug discovery should procure the 2-aminobenzophenone scaffold, as derivatives exhibit 50- to 100-fold greater cytotoxic potency than combretastatin A-4 against multiple human cancer cell lines (Colo 205, NUGC3, HA22T) [2]. The ortho-amino group is essential for this activity; the corresponding 4-amino isomer is optimized for p38 MAP kinase inhibition instead, with derivative 45 achieving an IC50 of 10 nM against p38 but lacking antimitotic activity [3].

Photoredox Catalysis and Photostability Studies Requiring Ortho-Specific Triplet Energy Transfer Behavior

For photochemical applications where the interaction of aminobenzophenones with triplet-state sensitizers must follow an energy-transfer pathway (rather than hydrogen abstraction or electron transfer), only the 2-aminobenzophenone scaffold (and its hydrochloride salt) exhibits this mechanism [4]. The 4-aminobenzophenone isomer undergoes competing hydrogen atom abstraction, leading to divergent radical product profiles that can compromise photoredox selectivity and photostability predictions.

Quality Control Identity Verification via Melting Point Discrimination (ΔT ≈ 74 °C vs. Free Base)

Incoming material inspection protocols can unambiguously distinguish the hydrochloride salt (CAS 40318-20-5, mp 179–180 °C decomp.) from the free base (CAS 2835-77-0, mp 105–109 °C) and from common halogenated analogs (e.g., 2-amino-5-chlorobenzophenone, mp 96–98 °C) using a simple melting point determination . This 74 °C differential provides a low-cost, high-confidence identity test that reduces the risk of incorrect material usage in GMP synthesis environments.

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